
Oxacyclohexadecan-2-one, 15-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacyclohexadecan-2-one, 15-methyl-, also known as 15-methyloxacyclopentadecan-2-one, is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is a lactone, specifically a macrocyclic lactone, which is a type of cyclic ester. This compound is known for its pleasant musk-like odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclohexadecan-2-one, 15-methyl-, typically involves the cyclization of a long-chain hydroxy acid. One common method is the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of oxacyclohexadecan-2-one, 15-methyl-, may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxacyclohexadecan-2-one, 15-methyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: The compound can undergo substitution reactions, particularly at the lactone ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding diol.
Substitution: The products vary depending on the substituent introduced, but typically include various alkyl or acyl derivatives.
Applications De Recherche Scientifique
Oxacyclohexadecan-2-one, 15-methyl-, has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.
Biology: The compound’s musk-like odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Mécanisme D'action
The mechanism of action of oxacyclohexadecan-2-one, 15-methyl-, in biological systems is not fully understood. its musk-like odor suggests that it interacts with olfactory receptors in the nasal epithelium. The compound likely binds to specific receptors, triggering a signal transduction pathway that results in the perception of scent. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Oxacyclohexadecan-2-one, 15-methyl-, can be compared with other macrocyclic lactones, such as:
Cyclopentadecanolide: Another macrocyclic lactone with a similar structure but without the methyl substitution.
Exaltolide: A well-known musk compound used in fragrances.
Muskalactone: Another musk-scented lactone used in perfumery.
The uniqueness of oxacyclohexadecan-2-one, 15-methyl-, lies in its specific structure, which imparts a distinct musk-like odor that is highly valued in the fragrance industry .
Propriétés
Numéro CAS |
32539-92-7 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
15-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)18-14-15/h15H,2-14H2,1H3 |
Clé InChI |
BXUAFPXADZNGNU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCCCCC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


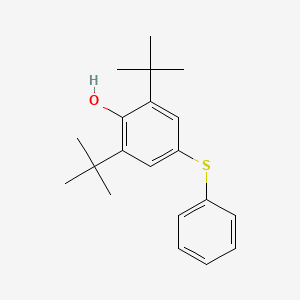


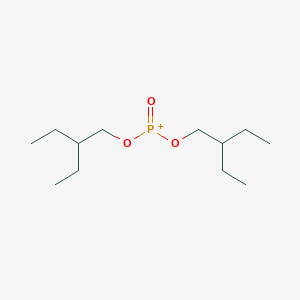

![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
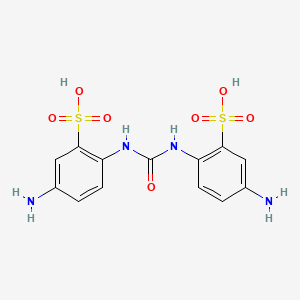
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
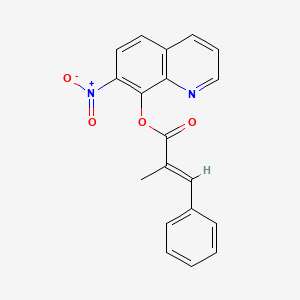

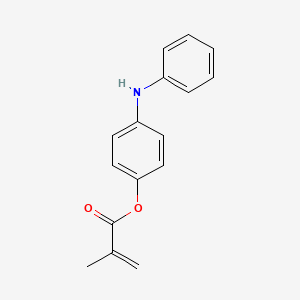
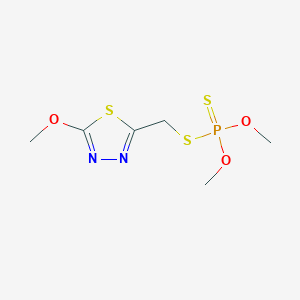

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
